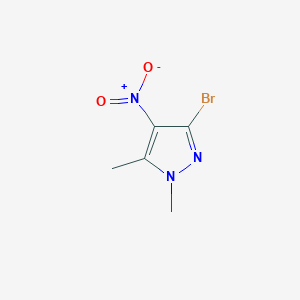

3-bromo-1,5-dimethyl-4-nitro-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

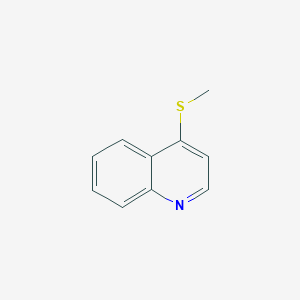

“3-bromo-1,5-dimethyl-4-nitro-1H-pyrazole” is a chemical compound that belongs to the pyrazole family . Pyrazoles are characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A new approach to the synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine was developed based on condensing 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis .Molecular Structure Analysis

The molecular structure of a similar compound, “4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid”, has been studied . The crystal structure was found to be monoclinic, with a = 7.177 (2) Å, b = 10.999 (3) Å, c = 10.414 (3) Å, β = 100.145(11)° .Chemical Reactions Analysis

Pyrazoles have been found to react with acrolein to give 3-(1H-pyrazol-1-yl) propionaldehydes in fairly high yields.Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “4-Bromo-3,5-dimethyl-1H-pyrazole”, include a clear melt at 117-124°C . The molecular weight of “1H-Pyrazole, 4-bromo-” is 146.973 .Scientific Research Applications

3-bromo-1,5-dimethyl-4-nitro-1H-pyrazole has a range of applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, including pyrazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. It has also been used as a catalyst in the synthesis of heterocyclic compounds, such as imidazoles, thiazoles, and quinolines. In addition, this compound has been used in the synthesis of a range of biologically active compounds, such as anti-inflammatory agents, antibiotics, and antiviral agents.

Mechanism of Action

Target of Action

Similar compounds such as imidazole derivatives have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets and cause changes in the biological system . For instance, some pyrazole derivatives have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain .

Biochemical Pathways

Similar compounds have been reported to influence various biochemical pathways, leading to a broad range of biological activities .

Result of Action

Similar compounds have shown a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Advantages and Limitations for Lab Experiments

The main advantage of using 3-bromo-1,5-dimethyl-4-nitro-1H-pyrazole in laboratory experiments is that it is relatively easy to synthesize, and is relatively stable in aqueous solutions. In addition, the compound has a wide range of applications in scientific research, making it an attractive option for laboratory experiments. However, the compound is relatively expensive, and is not as widely available as some other compounds. In addition, the compound is highly reactive, and must be handled with care.

Future Directions

There are a number of potential future directions for 3-bromo-1,5-dimethyl-4-nitro-1H-pyrazole. For example, the compound could be used in the development of new drugs and therapies, as well as in the synthesis of a range of organic compounds. In addition, the compound could be used as a catalyst in the synthesis of heterocyclic compounds, such as imidazoles, thiazoles, and quinolines. Finally, the compound could be used as an inhibitor of enzymes, such as proteases, and could be used as a drug delivery system.

Synthesis Methods

3-bromo-1,5-dimethyl-4-nitro-1H-pyrazole can be synthesized in a variety of ways, including from the reaction of 1,5-dimethyl-4-nitro-1H-pyrazole with bromine in acetic acid, or from the reaction of 1,5-dimethyl-4-nitro-1H-pyrazole with bromine in anhydrous acetonitrile. Other methods of synthesis include the reaction of 1,5-dimethyl-4-nitro-1H-pyrazole with bromine in dichloromethane, or from the reaction of 1,5-dimethyl-4-nitro-1H-pyrazole with bromine in aqueous sodium hydroxide.

Safety and Hazards

properties

IUPAC Name |

3-bromo-1,5-dimethyl-4-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2/c1-3-4(9(10)11)5(6)7-8(3)2/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXKNQIPFOHRQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389130 |

Source

|

| Record name | 1H-Pyrazole, 3-bromo-1,5-dimethyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89607-17-0 |

Source

|

| Record name | 1H-Pyrazole, 3-bromo-1,5-dimethyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-dichloro-2-ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B6597913.png)

![2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid](/img/structure/B6597932.png)

![4-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N'-[1-(4-methyl-3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B6597945.png)

![4-{5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl}benzene-1-sulfonyl fluoride](/img/structure/B6597953.png)

![tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate](/img/structure/B6597962.png)